molecular formula C7H8O4 B13627432 (S)-3-(Furan-2-yl)-3-hydroxypropanoic acid

(S)-3-(Furan-2-yl)-3-hydroxypropanoic acid

Cat. No.: B13627432
M. Wt: 156.14 g/mol
InChI Key: NUKLZDAWVIVICG-YFKPBYRVSA-N
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Description

(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid is an organic compound that features a furan ring attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(furan-2-yl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method leverages the reactivity of O,C-diprotonated forms of the starting furan acids and esters to produce the desired compound.

Industrial Production Methods

Industrial production of (3S)-3-(furan-2-yl)-3-hydroxypropanoic acid may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a simpler hydrocarbon structure.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons .

Mechanism of Action

The mechanism by which (3S)-3-(furan-2-yl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes . The furan ring’s reactivity plays a crucial role in these interactions, allowing the compound to effectively bind to and interfere with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of both a furan ring and a hydroxypropanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(3S)-3-(furan-2-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C7H8O4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5,8H,4H2,(H,9,10)/t5-/m0/s1

InChI Key

NUKLZDAWVIVICG-YFKPBYRVSA-N

Isomeric SMILES

C1=COC(=C1)[C@H](CC(=O)O)O

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)O

Origin of Product

United States

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